![molecular formula C8H12N2O2 B1406554 1-(oxan-4-yl)-1H-pyrazol-4-ol CAS No. 1598643-02-7](/img/structure/B1406554.png)
1-(oxan-4-yl)-1H-pyrazol-4-ol
Overview
Description
“1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde” is a compound with a molecular weight of 180.21 . It is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde” is 1S/C9H12N2O2/c12-7-8-5-10-11(6-8)9-1-3-13-4-2-9/h5-7,9H,1-4H2
.
Physical And Chemical Properties Analysis
“1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde” is an oil that is stored at room temperature .
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are recognized for their extensive biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic effects. The synthesis of pyrazole derivatives involves steps such as condensation and cyclization, employing reagents like phosphorus oxychloride and hydrazine. These compounds serve as valuable synthons in organic synthesis, contributing to the development of new biologically active molecules (Dar & Shamsuzzaman, 2015). Multicomponent reactions (MCRs) have been particularly noted for their efficiency in synthesizing bioactive pyrazole derivatives, offering pathways to novel therapeutic agents with potential applications in treating various diseases (Becerra et al., 2022).
Oxadiazole Derivatives and Their Applications
1,3,4-Oxadiazole derivatives are highlighted for their capability to bind with different enzymes and receptors due to their structural features, showing promise in therapeutic applications across a broad spectrum of diseases. These derivatives have been extensively utilized in the treatment of ailments, underscoring their value in medicinal chemistry. The review of therapeutic worth of 1,3,4-oxadiazole tailored compounds offers insights into the current developments and potential for the creation of more active and less toxic medicinal agents (Verma et al., 2019).
Potential Synthetic Routes and Applications
The synthetic routes for 1,3,4-oxadiazole derivatives encompass various strategies including dehydrogenative cyclization and oxidative cyclization. These molecules have been proposed as significant building blocks for developing fluorescent frameworks and metal-ion sensors, indicating their versatility beyond pharmacological applications (Sharma et al., 2022).
Safety and Hazards
properties
IUPAC Name |
1-(oxan-4-yl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-5-9-10(6-8)7-1-3-12-4-2-7/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKMPCJLNKXVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-4-yl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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